molecular formula C14H18 B12592838 4-Ethyl-2,3,4,5-tetrahydro-1,1'-biphenyl CAS No. 473672-13-8

4-Ethyl-2,3,4,5-tetrahydro-1,1'-biphenyl

Cat. No.: B12592838
CAS No.: 473672-13-8
M. Wt: 186.29 g/mol
InChI Key: RJCHLWCPRMSYIZ-UHFFFAOYSA-N
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Description

4-Ethyl-2,3,4,5-tetrahydro-1,1'-biphenyl is a bicyclic compound featuring a partially hydrogenated biphenyl core with an ethyl substituent at the 4-position. The tetrahydrobiphenyl scaffold is versatile, serving as a precursor or intermediate in organic synthesis, catalysis, and materials science.

Properties

CAS No.

473672-13-8

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

(4-ethylcyclohexen-1-yl)benzene

InChI

InChI=1S/C14H18/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h3-7,10,12H,2,8-9,11H2,1H3

InChI Key

RJCHLWCPRMSYIZ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=CC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce fully hydrogenated biphenyl derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Biphenyl ketones, carboxylic acids

    Reduction: Fully hydrogenated biphenyl derivatives

    Substitution: Nitro, sulfonyl, and halogenated biphenyl derivatives

Scientific Research Applications

4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,3,4,5-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The tetrahydrobiphenyl framework is highly tunable through substitution. Key analogs include:

Compound Name Substituent(s) Physical State Key Characteristics Reference
5-Methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl Methoxy at 5-position Oil Synthesized via acid-catalyzed rearrangement; 73% yield, confirmed by ¹H NMR .
4'-Methyl-2,3,4,5-tetrahydro-1,1'-biphenyl Methyl at 4′-position Colorless oil Produced via Grubbs metathesis; NMR data confirms structure .
2'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl Chloro at 2′-position Not reported Molecular formula C₁₂H₁₃Cl; limited data on properties .
3'-Methoxy-2,3,4,5-tetrahydro-1,1'-biphenyl Methoxy at 3′-position Not reported Listed in a reagent catalog; purity >95% .
Dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-tetrahydrobiphenyl dicarboxylate Bromo, thiophene, ester groups Crystalline solid Triclinic space group (P-1); analyzed via Hirshfeld surface .

Key Observations :

  • Polar vs. Nonpolar Substituents: Electron-withdrawing groups (e.g., azido, chloro) increase polarity, affecting solubility and reactivity, while alkyl groups (e.g., ethyl, methyl) enhance hydrophobicity .
  • Crystallinity: Ester or nitro substituents (e.g., in NO2-Bi-4-S-E) promote crystallinity with distinct space groups, whereas alkylated analogs often remain oils .

Key Insights :

  • Catalysis : Palladium catalysts are critical for cross-coupling reactions, enabling efficient C–C bond formation .
  • Purification : Column chromatography (e.g., EtOAc/hexanes gradients) is standard for isolating oily products .

Spectral and Analytical Data

Consistent characterization methods validate structural integrity across analogs:

  • ¹H NMR : Used universally to confirm substituent positions and purity (e.g., 5-azido derivatives show distinct azide peaks at ~3.36 ppm) .
  • X-ray Crystallography : Applied to ester- or nitro-substituted derivatives to resolve crystal packing and intermolecular interactions .

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